REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.C(OCN1C2N=CN=C(C3C=NN([CH:37]([O:39][CH2:40][CH3:41])[CH3:38])C=3)C=2C=C1)(=O)C(C)(C)C.Cl.C([O-])(O)=O.[Na+]>O1CCOCC1.C1(C)C=CC=CC=1>[CH2:37]([O:39][CH2:40][CH2:41][N:12]1[CH:13]=[C:9]([B:4]2[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]2)[CH:10]=[N:11]1)[CH3:38] |f:3.4|
|
Name
|
|
Quantity
|
1.42 kg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NNC1)C
|
Name
|
|
Quantity
|
1050 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OCN1C=CC2=C1N=CN=C2C=2C=NN(C2)C(C)OCC
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Name
|
|
Quantity
|
9.5 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 22 L 4-neck flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermowell, addition funnel, condenser and N2 inlet
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
to give a clear homogeneous solution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
before being filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Heptane (200 mL) was added to the residue
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.896 kg | |
YIELD: PERCENTYIELD | 97.3% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |